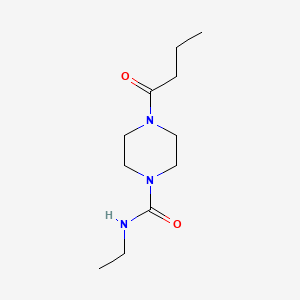
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one, also known as MQP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of heterocyclic compounds and is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antifungal properties. 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under normal laboratory conditions. However, one limitation of using 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one in laboratory experiments is that it may exhibit low solubility in certain solvents.
Future Directions
There are several future directions for research on 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one. One potential area of research is the development of novel therapeutic agents based on the structure of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one. Another area of research is the investigation of the potential use of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antitumor, antimicrobial, and anti-inflammatory properties and has been shown to induce apoptosis in cancer cells. While there are several advantages to using 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one in laboratory experiments, further research is needed to fully understand its mechanism of action and potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one involves the condensation of 8-hydroxyquinoline and 3-acetylpyridine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to several chemical reactions, including reduction, oxidation, and cyclization, to yield the final product.
Scientific Research Applications
3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. 3-Methyl-1-(quinolin-8-ylmethyl)pyridin-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-methyl-1-(quinolin-8-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-5-4-10-18(16(12)19)11-14-7-2-6-13-8-3-9-17-15(13)14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZGNMGCTUHSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7563574.png)
![2-(3-fluorophenyl)-5-(4-fluorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563581.png)
![2-[4-(Cyclopentanecarbonyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7563583.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![2-(2-Hydroxy-2-methylpropyl)sulfanyl-3-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7563617.png)
![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)

![N-[1-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7563637.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)
![N-ethyl-4-[2-(trifluoromethyl)benzoyl]piperazine-1-carboxamide](/img/structure/B7563644.png)
![2-[3-(4-ethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7563650.png)